molecular formula C14H18N4O B2984392 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide CAS No. 1788543-34-9

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide

Cat. No.: B2984392
CAS No.: 1788543-34-9
M. Wt: 258.325
InChI Key: OBQMRXUYGLIGNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It is built upon the 1H-imidazo[1,2-b]pyrazole scaffold, a condensed five-membered N-heterocycle known for its diverse and useful bioactivities, which include antimicrobial, anticancer, and anti-inflammatory properties . This scaffold is also recognized as a potential non-classical isostere of the indole ring, a substitution that has been shown to significantly improve a molecule's solubility in physiological media, thereby addressing common challenges in drug development such as poor bioavailability . The compound features a cyclohex-3-enecarboxamide moiety linked via an ethyl chain, a structure designed to interact with specific biological targets. Researchers are particularly interested in this compound and its derivatives for probing enzyme inhibition mechanisms and for screening against various cancer cell lines, where related analogues have demonstrated potent activity . The integration of the imidazo[1,2-b]pyrazole core with other pharmacophores, as seen in this structure, is a established strategy for creating new chemical entities with enhanced bioactive potential . This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c19-14(12-4-2-1-3-5-12)15-8-9-17-10-11-18-13(17)6-7-16-18/h1-2,6-7,10-12H,3-5,8-9H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQMRXUYGLIGNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: . One common approach is to first synthesize the imidazo[1,2-b]pyrazole scaffold through a cyclization reaction involving appropriate precursors such as amines and diketones. Subsequent functionalization introduces the cyclohex-3-enecarboxamide moiety through amide bond formation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The imidazo[1,2-b]pyrazole ring can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the imidazo[1,2-b]pyrazole ring, potentially altering its electronic properties.

  • Substitution: Substitution reactions can introduce different substituents onto the imidazo[1,2-b]pyrazole ring, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substituent.

Major Products Formed: The major products formed from these reactions include oxidized imidazo[1,2-b]pyrazole derivatives, reduced forms of the compound, and various substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: . Its unique structure may interact with various biological targets, making it a candidate for therapeutic agents.

Medicine: In medicine, this compound could be explored for its potential pharmacological properties, such as antimicrobial, anticancer, and anti-inflammatory activities.

Industry: In industry, this compound may find applications in the development of new materials, particularly those requiring specific electronic or structural properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological target. For example, if it interacts with a particular enzyme or receptor, the binding affinity and subsequent biochemical pathways would determine its mode of action. Molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparison with Similar Compounds

  • Imidazole derivatives: These compounds share the imidazole ring structure and are known for their diverse biological activities.

  • Pyrazole derivatives: These compounds contain the pyrazole ring and are also used in various pharmaceutical and agrochemical applications.

  • Cyclohexanecarboxamide derivatives: These compounds feature the cyclohexanecarboxamide moiety and are used in different chemical and biological contexts.

Uniqueness: What sets N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide apart from similar compounds is its unique combination of the imidazo[1,2-b]pyrazole and cyclohex-3-enecarboxamide moieties, which may confer distinct chemical and biological properties.

Biological Activity

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide is a synthetic compound that belongs to a class of heterocyclic compounds known for diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazo[1,2-b]pyrazole moiety, which is known for its role in various pharmacological applications. The chemical formula is C14H18N4OC_{14}H_{18}N_{4}O with a molecular weight of approximately 258.33 g/mol. The structure includes a cyclohexene ring that contributes to its biological properties.

The biological activity of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds with imidazo[1,2-b]pyrazole structures often act as inhibitors of key enzymes involved in cancer progression and inflammatory responses.

Target Enzymes

  • ENPP1 (Ectonucleotide Triphosphate Diphosphohydrolase 1) : This enzyme negatively regulates the cGAS-STING pathway, which is crucial for immune response. Inhibitors of ENPP1 have shown promise in enhancing antitumor immunity by increasing the levels of cyclic GMP-AMP (cGAMP), a secondary messenger that activates STING signaling pathways .

Biological Activity Overview

The compound has been evaluated for various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that it may enhance the efficacy of existing cancer therapies by modulating immune responses.
  • Anti-inflammatory Effects : The imidazo[1,2-b]pyrazole core is linked to anti-inflammatory properties, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and derivatives:

Study 1: ENPP1 Inhibition

A study identified a derivative with similar structural features as a potent ENPP1 inhibitor with an IC50 value of 5.70 nM. This compound significantly enhanced the expression of STING pathway target genes, indicating its potential for cancer immunotherapy .

Study 2: Antitumor Efficacy

In vivo studies demonstrated that compounds structurally related to N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide can significantly inhibit tumor growth when used in combination with anti-PD-1 antibodies, achieving up to 77.7% tumor growth inhibition in murine models .

Study 3: Cytotoxicity Evaluation

Research on pyrazole derivatives showed significant cytotoxicity against various cancer cell lines. For instance, one derivative exhibited an IC50 value of 0.28 µM against A549 lung cancer cells . This suggests that similar compounds may have comparable or enhanced anticancer properties.

Data Table: Summary of Biological Activities

Activity Target IC50 Value Reference
ENPP1 InhibitionENPP15.70 nM
Tumor Growth InhibitionAnti-PD-1 Combination77.7% inhibition
CytotoxicityA549 Cells0.28 µM

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide?

  • Methodology : Utilize nucleophilic substitution or coupling reactions involving the imidazo[1,2-b]pyrazole core. For example:

  • Alkylation : React the imidazo[1,2-b]pyrazole derivative with a cyclohexenecarboxamide-bearing ethyl halide in the presence of a base like K₂CO₃ in DMF ().
  • Purification : Apply column chromatography (e.g., silica gel with hexane/EtOAC + triethylamine) to isolate the product, achieving yields up to 65% under optimized conditions ().

Q. How should the molecular structure of this compound be characterized?

  • Methodology :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, leveraging high-resolution data for accuracy ( ).
  • Spectroscopy : Confirm purity via ¹H/¹³C NMR and elemental analysis (e.g., C, H, N percentages within ±0.3% of theoretical values) ().

Q. What analytical techniques ensure purity and stability during storage?

  • Methodology :

  • HPLC : Monitor purity using ≥98% (HPLC) as a benchmark, with C18 columns and acetonitrile/water gradients ( ).
  • Stability testing : Conduct accelerated degradation studies under varying pH, temperature, and light exposure to identify degradation pathways.

Advanced Research Questions

Q. How can computational approaches predict binding interactions of this compound with biological targets?

  • Methodology :

  • Molecular docking : Use co-crystal structures (e.g., HIV-1 CA hexamer in ) to model binding pockets.
  • MD simulations : Apply AMBER or GROMACS to assess stability of ligand-protein complexes over 100-ns trajectories.
    • Validation : Cross-reference computational results with experimental binding assays (e.g., SPR or ITC).

Q. How to resolve contradictions in reported biological activity data for analogs?

  • Methodology :

  • Comparative assays : Test analogs (e.g., imidazo[1,2-b]pyridazinium derivatives in ) under standardized conditions (e.g., Mosmann’s cytotoxicity assay).
  • Structure-activity relationship (SAR) analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the pyrazole ring) with activity trends ().

Q. What strategies address solubility challenges in in vitro assays?

  • Methodology :

  • Co-solvents : Use DMSO or cyclodextrin-based solutions to enhance aqueous solubility ().
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to the cyclohexene moiety for improved bioavailability.

Q. How to optimize reaction yields during large-scale synthesis?

  • Methodology :

  • Stoichiometric tuning : Adjust molar ratios (e.g., 1.5 equiv of electrophile) to minimize side products ().
  • Temperature control : Conduct reactions at 25°C to balance reactivity and decomposition rates ().

Critical Analysis of Evidence

  • Structural analogs ( ) highlight the importance of the imidazo-heterocyclic core in bioactivity, suggesting conserved pharmacophores.
  • Crystallographic methods ( ) are indispensable for resolving conformational ambiguities, particularly for strained cyclohexene systems.
  • Synthetic protocols () emphasize reproducibility but may require solvent/base optimization for novel derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.